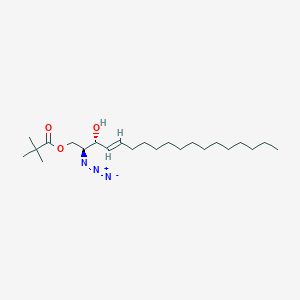
Paraherquamide E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paraherquamide E belongs to a family of natural products known for their complex molecular structures and biological activities. These compounds, including paraherquamides, brevianamides, and asperparalines, are of significant interest due to their synthesis and biosynthesis pathways which involve unique core ring systems arising from biological intramolecular Diels-Alder cycloaddition reactions (Williams & Cox, 2003).
Synthesis Analysis
The synthesis of paraherquamides, including paraherquamide E, is characterized by innovative approaches inspired by nature. One notable method involves an asymmetric, stereocontrolled total synthesis process that includes a diastereoselective intramolecular S(N)2' cyclization strategy. This method has been applied to synthesize various paraherquamides, demonstrating the versatility and complexity of synthesizing these compounds (Williams et al., 2003).
Molecular Structure Analysis
The molecular structure of paraherquamides is marked by a unique bicyclo[2.2.2]diazaoctane ring system. This structure is thought to arise from a biological intramolecular Diels-Alder cycloaddition reaction, which is a key feature in the biosynthesis of these compounds. The complex molecular architecture of paraherquamides, including paraherquamide E, underscores the intricate pathways involved in their formation (Williams, 2002).
Chemical Reactions and Properties
Paraherquamides undergo various chemical reactions that highlight their reactivity and potential for modification. Studies have shown that modifications at specific sites can significantly impact the biological activity of these compounds. For example, chemical modification studies have revealed the importance of the C-14 methyl group in maintaining the anthelmintic activity of paraherquamide analogs (Blizzard et al., 1990).
Physical Properties Analysis
While specific details on the physical properties of paraherquamide E are not extensively documented, the general characteristics of paraherquamides suggest that these compounds possess unique optical and physical properties due to their complex molecular structures. These properties are essential for understanding the behavior and interaction of paraherquamides with biological targets.
Chemical Properties Analysis
The chemical properties of paraherquamides, such as paraherquamide E, are intricately linked to their molecular structure and the presence of specific functional groups. These properties dictate the reactivity of paraherquamides with various substrates and their biological activity. The role of the spiro-oxindole moiety and other key functional groups in paraherquamides has been explored to understand their mode of action and potential as anthelmintic agents (Fraley et al., 2019).
科学的研究の応用
Anthelmintic Properties : Paraherquamide exhibits notable nematocidal activity, affecting the motility of larval stages of various parasites. It has been shown to have a marked inhibitory effect on the motility of the free-living larval stages of Haemonchus contortus, Trichostrongylus colubriformis, and Ostertagia circumcincta (Gill & Lacey, 1993).
Cholinergic Receptor Subtype Distinction : Paraherquamide and its derivative, 2-deoxy-paraherquamide, have been shown to antagonize responses in Ascaris muscle, suggesting their potential in distinguishing subtypes of cholinergic receptors (Robertson et al., 2002).
Binding Studies in Nematodes : The binding properties of paraherquamide have been investigated in Caenorhabditis elegans, demonstrating its high affinity for a specific binding site, which correlates with its nematocidal activity (Schaeffer et al., 1992).
Insecticidal Activity : Paraherquamide has been found to have insecticidal activity, with certain derivatives like paraherquamide E showing potent effects against specific insects (López-Gresa et al., 2006).
Biosynthetic Studies : Research has also focused on the biosynthesis of paraherquamide A and its unusual amino acid constituents, providing insights into its complex molecular structure and potential as an antiparasitic drug (Stocking et al., 1996).
Spirocyclization in Biosynthesis : Further studies on the biosynthesis of paraherquamides have revealed the molecular basis for spirocycle formation, a key feature in their complex molecular structure (Fraley et al., 2019).
特性
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraherquamide E | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

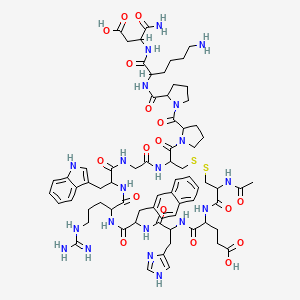
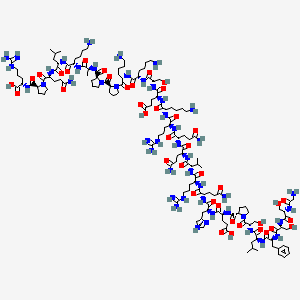
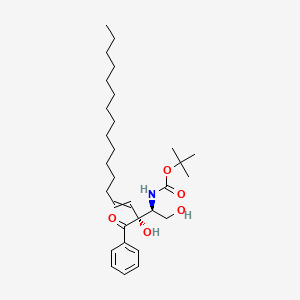
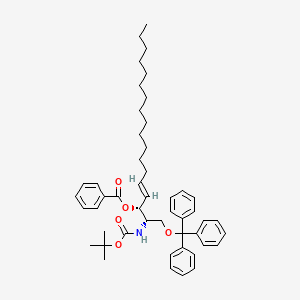
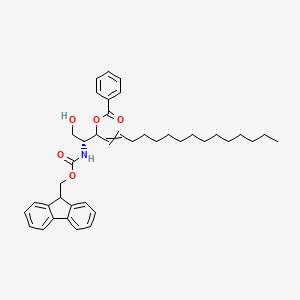

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
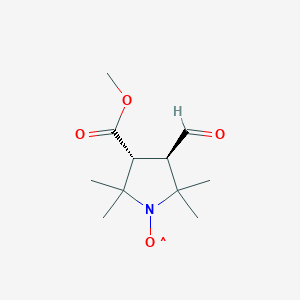
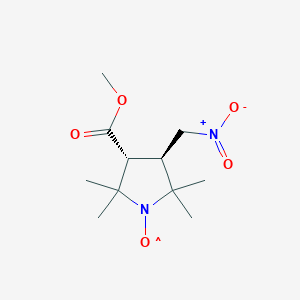
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
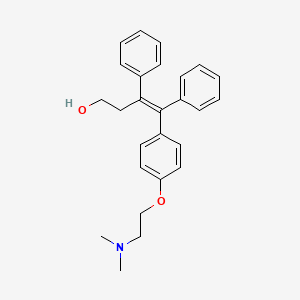
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
